tert-butyl N-(4-amino-2,5-difluorophenyl)carbamate
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Overview
Description
tert-Butyl N-(4-amino-2,5-difluorophenyl)carbamate: is an organic compound with the molecular formula C11H14F2N2O2 and a molecular weight of 244.24 g/mol. This compound features a central carbamate group (NH-CO-O-C) linked to a tert-butyl group (C(CH3)3) and an aromatic phenyl ring substituted with amine (NH2) and fluorine (F) groups at the 4th and 2nd, 5th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2,5-difluorophenyl)carbamate typically involves the reaction of 4-amino-2,5-difluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-amino-2,5-difluorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.
Major Products:
Substitution Reactions:
Hydrolysis: The major products are 4-amino-2,5-difluoroaniline and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl N-(4-amino-2,5-difluorophenyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- tert-Butyl N-(4-amino-2,2-difluorobutyl)carbamate
- tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
- tert-Butyl N-[(4-amino-2,5-difluorophenyl)methyl]carbamate
Uniqueness: tert-Butyl N-(4-amino-2,5-difluorophenyl)carbamate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s interaction with molecular targets.
Properties
IUPAC Name |
tert-butyl N-(4-amino-2,5-difluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-6(12)8(14)4-7(9)13/h4-5H,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXMVJOFWFYYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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